molecular formula C15H11NO2 B184951 N-(naphthalen-1-yl)furan-2-carboxamide CAS No. 40337-07-3

N-(naphthalen-1-yl)furan-2-carboxamide

Cat. No. B184951
CAS RN: 40337-07-3
M. Wt: 237.25 g/mol
InChI Key: UDKTYZBSNANXPE-UHFFFAOYSA-N
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Description

“N-(naphthalen-1-yl)furan-2-carboxamide” is a compound that has been synthesized and studied for various applications . It is a small molecule composed of a furan-2-carboxamide moiety and a naphthalene ring . The molecular formula of this compound is C15H11NO2.


Synthesis Analysis

The synthesis of “N-(naphthalen-1-yl)furan-2-carboxamide” involves the condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol. This results in “N-(naphthalen-2-yl)furan-2-carboxamide” which is then treated with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide .


Molecular Structure Analysis

The molecular structure of “N-(naphthalen-1-yl)furan-2-carboxamide” has been confirmed by elemental and contemporary spectroscopic investigations (IR, UV, 1 HNMR, 13 CNMR, and elemental analysis) .


Chemical Reactions Analysis

The chemical reactions involving “N-(naphthalen-1-yl)furan-2-carboxamide” include its formation through the condensation of naphthalen-2-amine with furan-2-carbonyl chloride. This compound is then treated with excess P2S5 in anhydrous toluene to obtain the corresponding thioamide .

Scientific Research Applications

  • Synthesis and reactivity studies: It is used as a precursor in the synthesis of various organic compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole and naphtho-fused 2-(furan-2-yl)-1,3-thiazoles. These compounds have been subjected to various electrophilic substitution reactions including nitration, bromination, formylation, and acylation (Aleksandrov et al., 2017) (Aleksandrov et al., 2018).

  • Investigation of thermal behavior: Thermolysis of N-aryl-2-furamide oximes, which include derivatives of N-(naphthalen-1-yl)furan-2-carboxamide, has been studied to understand the formation of various organic compounds like benzimidazoles and phenols, through a free radical mechanism (Gaber et al., 2013).

  • Antibacterial applications: Certain derivatives, such as naphtho[2,1-b]furan derivatives, exhibit significant antibacterial activity. This suggests potential medical applications for these compounds, particularly in the development of new antibacterial agents (Nagarsha et al., 2022).

  • Antimicrobial and antioxidant activity: Compounds derived from N-(naphthalen-1-yl)furan-2-carboxamide, such as 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides, have been characterized for their antimicrobial and antioxidant properties (Devi et al., 2010).

properties

IUPAC Name

N-naphthalen-1-ylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15(14-9-4-10-18-14)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKTYZBSNANXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324259
Record name MLS003171585
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(naphthalen-1-yl)furan-2-carboxamide

CAS RN

40337-07-3
Record name MLS003171585
Source DTP/NCI
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Record name MLS003171585
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-NAPHTHYL)-2-FURAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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